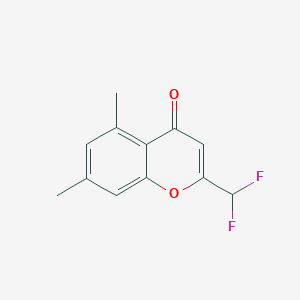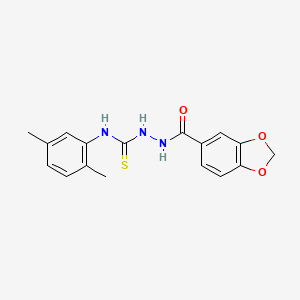
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and applications in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one typically involves the difluoromethylation of a chromenone precursor. One common method is the electrophilic difluoromethylation using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl triphenylphosphonium bromide. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate and a suitable solvent such as acetonitrile or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-based catalysts, such as palladium or copper, can facilitate the difluoromethylation reaction under milder conditions and with greater efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone ring to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include difluoromethylated quinones, chromanols, and various substituted chromenones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(trifluoromethyl)-5,7-dimethyl-4H-chromen-4-one
- 2-(methyl)-5,7-dimethyl-4H-chromen-4-one
- 2-(chloromethyl)-5,7-dimethyl-4H-chromen-4-one
Uniqueness
The presence of the difluoromethyl group in 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one distinguishes it from similar compounds by enhancing its chemical stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various scientific research applications .
Propiedades
IUPAC Name |
2-(difluoromethyl)-5,7-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c1-6-3-7(2)11-8(15)5-10(12(13)14)16-9(11)4-6/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASTNHFYCXVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B5752228.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)
![N-(2,5-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)
![1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE](/img/structure/B5752252.png)
![2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5752253.png)
![METHYL 5-[(2-METHOXY-4-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE](/img/structure/B5752259.png)
![5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5752265.png)
![4-Methyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B5752297.png)
![N-[2-(2,3-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5752302.png)
![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)



